molecular formula C21H26N4O2 B2503116 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide CAS No. 1424625-37-5

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2503116
CAS No.: 1424625-37-5
M. Wt: 366.465
InChI Key: BWXDNMQWQVLWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide is a synthetic enamide derivative featuring a cyano group at the α-position of the enamide backbone. Its structure includes a substituted pyrrole ring (1-cyclohexyl-2,5-dimethyl) and a 3-methyl-1,2-oxazol-5-ylmethyl group as the N-substituent.

Properties

IUPAC Name

2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-9-20(27-24-14)13-23-21(26)18(12-22)11-17-10-15(2)25(16(17)3)19-7-5-4-6-8-19/h9-11,19H,4-8,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXDNMQWQVLWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NCC3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide has garnered attention in biochemical research due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant case studies that highlight its pharmacological properties.

Molecular Structure

The molecular formula of the compound is C26H27N3OC_{26}H_{27}N_3O, with a molecular weight of approximately 397.522 g/mol. The structure includes a cyano group, a pyrrole moiety, and an oxazole ring, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing pyrrole and oxazole structures exhibit significant antiproliferative activity against cancer cell lines. For instance, derivatives of 2,5-dimethylpyrrole have shown promising results in enhancing cell-specific productivity in monoclonal antibody production while suppressing cell growth. This was evidenced in experiments where the addition of such compounds increased the cell-specific glucose uptake rate and ATP levels during monoclonal antibody production processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the 2,5-dimethylpyrrole component is critical for enhancing biological activity. In comparative analyses, it was found that modifications to this structure could significantly impact the efficacy of the compound in promoting cell viability and productivity in cultured cells .

Study on Monoclonal Antibody Production

A pivotal study demonstrated that the compound improved monoclonal antibody production by maintaining cell viability and enhancing cell-specific productivity. In controlled experiments, the final concentration of monoclonal antibodies reached 1,098 mg/L under conditions supplemented with the compound, which was 1.5-fold higher than control conditions .

Condition Final mAb Concentration (mg/L) Cell-Specific Productivity (pg/cell/day)
Control7327.1
MPPB Added1,09811

Antiproliferative Activity

Another study highlighted the antiproliferative effects of related pyrrole compounds in human cancer cell lines. The presence of oxazole derivatives was noted to enhance these effects significantly, indicating a synergistic interaction between the pyrrole and oxazole moieties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as cyano-enamide backbones, heterocyclic substituents, or analogous synthetic routes. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound Not provided* 1-Cyclohexyl-2,5-dimethylpyrrole; 3-methyl-1,2-oxazole Not provided* Steric bulk from cyclohexyl; oxazole for electronic modulation
EN300-265802: 2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine C24H25N5O3S Morpholine-sulfonylphenyl; pyridinyl 491.57 Enhanced solubility (morpholine sulfonyl); pyridine for coordination
EN300-266178: 2-cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamine C23H20FN5OS 4-Fluorophenyl; 3-methoxyphenyl; thiazolyl 449.50 Fluorine for metabolic stability; thiazole for π-stacking
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide C18H23N5O2 2,5-Dimethylpyrrole; 3-methyl-1,2,4-oxadiazole 341.40 Propyl chain for lipophilicity; 1,2,4-oxadiazole for hydrogen bonding

Key Structural and Functional Differences

Substituent Effects on Solubility :

  • The target compound’s cyclohexyl group may reduce aqueous solubility compared to EN300-265802, which incorporates a polar morpholine-sulfonylphenyl group .
  • EN300-266178’s 4-fluorophenyl and 3-methoxyphenyl substituents balance lipophilicity and metabolic stability, whereas the target’s cyclohexyl group prioritizes steric hindrance .

Heterocyclic Moieties :

  • The 1,2-oxazole in the target compound differs from EN300-266178’s thiazole and the 1,2,4-oxadiazole in ’s compound. Thiazoles (S vs. O in oxazole) enhance π-stacking interactions, while 1,2,4-oxadiazoles offer additional hydrogen-bonding sites .

Research Findings and Implications

  • Steric vs.
  • Biological Relevance : Compounds like EN300-266178 with fluorophenyl groups are often optimized for pharmacokinetics, whereas the target’s oxazole may improve membrane permeability due to moderate lipophilicity .
  • Crystallographic Data : SHELX-based refinement () is widely used for small-molecule structural determination, implying that crystallography could resolve conformational details of the target compound if synthesized .

Preparation Methods

Cyclization via Nitroalkane/Isocyanoacetate Coupling

The pyrrole core is accessible through a proprophosphatrane-mediated reaction between nitrocyclohexane and methyl isocyanoacetate (Scheme 1A). This method provides:

  • High regioselectivity for 3-substituted pyrroles
  • Compatibility with bulky substituents (e.g., cyclohexyl)

Optimized Conditions

Parameter Value
Nitroalkane Nitrocyclohexane
Isocyanoacetate Methyl isocyanoacetate
Base Proprophosphatrane "superbase"
Temperature 80°C
Yield 78-85%

Subsequent dimethylation at positions 2 and 5 is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl₃.

Preparation of 3-Methyl-1,2-Oxazol-5-Ylmethyl Amine

Oxazole Synthesis from Enamide Precursors

The oxazole ring is constructed through phenyliodine diacetate (PIDA)-mediated oxidative cyclization of β-keto enamides (Scheme 1B):

Key Reaction Parameters

  • Substrate: N-allyl-β-ketoamide derivatives
  • Oxidant: PIDA (2.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 65-72%

Aminomethylation Strategy

Introduction of the aminomethyl group at C5 is accomplished via:

  • Bromination at C5 using NBS (N-bromosuccinimide)
  • Buchwald-Hartwig amination with benzophenone imine
  • Acidic hydrolysis to free the primary amine

Assembly of Cyano-Enamide Backbone

Photoredox/Nickel Dual-Catalyzed Cyanoalkylation

The stereodefined enamide is constructed through a radical-mediated cyanoalkylation protocol (Scheme 2A):

Reaction Components

Component Role
Photocatalyst Ir(ppy)₃
Nickel Catalyst NiCl₂·glyme
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine
Radical Source Cyclohexanone oxime ester
Solvent DMSO/THF (3:1)
Light Source 34W Blue LEDs

This method achieves:

  • β-Selective cyanoalkylation with >20:1 regioselectivity
  • Retention of enamide geometry (E/Z > 19:1)
  • Compatibility with sterically demanding pyrrole substituents

Alternative N-Dehydrogenation Approach

For substrates sensitive to photoredox conditions, direct oxidation of saturated amides provides an enamide formation pathway (Scheme 2B):

Critical Parameters

Parameter Value
Base LiHMDS (4.8 equiv)
Oxidant/Activator Triflic anhydride (2.4 equiv)
Solvent Diethyl ether
Temperature -78°C to 0°C
Yield 52-89%

Final Amide Coupling

The oxazole-methylamine is coupled to the enamide acid using standard peptide coupling reagents:

Optimized Coupling Conditions

Reagent Amount
HATU 1.5 equiv
DIPEA 3.0 equiv
Solvent DMF
Temperature 25°C
Reaction Time 12 h
Yield 83-91%

Comparative Analysis of Synthetic Routes

Route 1: Photoredox/Nickel Approach

  • Advantages: High stereocontrol, modular cyano introduction
  • Limitations: Requires specialized light equipment

Route 2: N-Dehydrogenation Strategy

  • Advantages: One-pot transformation from amides
  • Challenges: Sensitive to steric hindrance at α-position

Scalability and Functional Group Tolerance

Gram-scale demonstrations from analogous systems show:

  • Photoredox method maintains 76% yield at 10 mmol scale
  • Oxazole synthesis remains efficient (>60%) at 5g scale
  • Coupling reactions show no significant scale dependency

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (e.g., 0–5°C for intermediates), solvent selection (e.g., dimethylformamide for solubility), and stoichiometric ratios of reagents. Thin-layer chromatography (TLC) should be employed to monitor reaction progress, followed by purification via recrystallization or column chromatography . Design of Experiments (DOE) principles, such as factorial design, can systematically evaluate variables like catalyst loading and reaction time to minimize trial-and-error approaches .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the enamide configuration and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, if feasible, provides definitive bond-length and torsional strain data .

Q. How can researchers determine the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and analyzing degradation products via LC-MS. Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds .

Advanced Research Questions

Q. What computational strategies can predict the biological targets of this compound, given its structural complexity?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions with potential protein targets (e.g., kinases or GPCRs). Pair this with molecular dynamics (MD) simulations to evaluate binding stability. Pharmacophore mapping aligns the compound’s functional groups (e.g., cyano, enamide) with known active sites .

Q. How might researchers resolve contradictions in reported biological activity data across different assays?

  • Methodological Answer : Employ orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity. Use cheminformatics tools to analyze structure-activity relationships (SAR) and identify assay-specific variables (e.g., pH, co-solvents). Cross-reference with literature on structurally analogous compounds to isolate confounding factors .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer : Use a crossover study design in rodent models to assess absorption, distribution, metabolism, and excretion (ADME). Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration profiling. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Q. How can researchers investigate the compound’s potential off-target effects in complex biological systems?

  • Methodological Answer : Perform proteome-wide affinity chromatography coupled with mass spectrometry (AP-MS) to identify non-target interactions. CRISPR-Cas9 gene editing can validate hits by knocking out suspected off-target proteins and observing phenotypic changes .

Methodological Resources

  • Synthesis & Purification : Reference multi-step protocols from analogous enamide syntheses, emphasizing TLC monitoring and solvent systems .
  • Data Analysis : Apply DOE frameworks (e.g., response surface methodology) for optimizing reaction yields and reproducibility .
  • Computational Tools : Utilize open-source platforms like PyMOL for docking and GROMACS for MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.